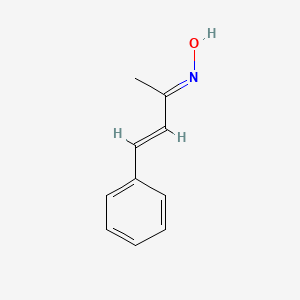

4-Phenylbutenone oxime

Description

General Characteristics of Oxime Functional Groups in Contemporary Organic Chemistry

Oximes are a class of organic compounds that feature the functional group C=N-OH. numberanalytics.com They are formally derived from the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgresearchgate.net If the starting carbonyl compound is an aldehyde, the resulting product is an aldoxime; if it is a ketone, a ketoxime is formed. wikipedia.org The general structure is represented as RR'C=N-OH, where R and R' can be hydrogen atoms, or alkyl or aryl groups. numberanalytics.com

Oximes are generally stable, crystalline solids, a property that historically made them useful for the purification and characterization of carbonyl compounds. researchgate.netijprajournal.com They are typically poorly soluble in water. researchgate.netbyjus.com Spectroscopically, oximes exhibit characteristic infrared (IR) absorption bands corresponding to the O-H bond (around 3600 cm⁻¹), the C=N bond (around 1665 cm⁻¹), and the N-O bond (around 945 cm⁻¹). wikipedia.orgbyjus.com

In contemporary organic synthesis, oximes are valued for their versatility. ijprajournal.com They serve as important intermediates for the synthesis of a wide range of other functional groups, including amines, nitriles, and amides through the well-known Beckmann rearrangement. nih.govbritannica.com The oxime functional group can also act as a protecting group for carbonyls. nih.gov Furthermore, under thermal or photochemical conditions, the N–O bond in oximes can undergo homolytic cleavage to form iminyl radicals, which are valuable intermediates in the synthesis of nitrogen-containing heterocycles. rsc.org

| Property | Description |

|---|---|

| Functional Group | >C=N-OH |

| Formation | Condensation of aldehydes or ketones with hydroxylamine. wikipedia.org |

| Physical State | Typically colorless crystals or thick liquids. wikipedia.orgbyjus.com |

| Solubility | Generally poorly soluble in water. researchgate.netbyjus.com |

| Reactivity | Can be converted to amines, nitriles, and amides (via Beckmann rearrangement). nih.govbritannica.com |

Structural Features and Stereoisomerism of 4-Phenylbutenone Oxime and Related Derivatives

This compound, also known as benzalacetone oxime, has the chemical formula C₁₀H₁₁NO. nih.gov It is the oxime derivative of 4-phenyl-3-buten-2-one (B7806413) (benzylideneacetone), an α,β-unsaturated ketone. The structure combines a phenyl group conjugated with an enone system, which is then converted to the corresponding ketoxime.

A key structural feature of many oximes, including this compound, is the potential for stereoisomerism around the carbon-nitrogen double bond (C=N). wikipedia.org When the two groups attached to the carbon atom are different, as they are in this case (a methyl group and a styryl group), the oxime can exist as two distinct geometric isomers. wikipedia.org These are designated as E and Z isomers based on the Cahn-Ingold-Prelog priority rules. quimicaorganica.org The terms syn and anti were historically used to describe the spatial relationship of the hydroxyl group relative to another substituent. wikipedia.orgrsc.org These isomers often have different physical properties and can be stable enough to be separated. wikipedia.org For α,β-unsaturated oximes, the Z-isomer can sometimes slowly convert to the more stable E-configuration. researchgate.net

Derivatives of this compound, such as its oxime ethers, are also of interest. The electronic state and nucleophilic reactivity of an α,β-unsaturated oxime can be altered by changing the substituent on the oxime oxygen. rsc.org For example, studies on related systems have shown that the structure of the oxime ether moiety can influence the E/Z isomerism and the outcome of chemical reactions. rsc.org

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO nih.gov |

| Molar Mass | 161.20 g/mol nih.gov |

| Synonyms | 4-phenylbut-3-en-2-one oxime, Benzalacetone oxime nih.gov |

| CAS Number | 2887-98-1 nih.gov |

| Stereoisomerism | Exists as E/Z isomers due to the C=N double bond. wikipedia.orgquimicaorganica.org |

Historical Development and Significance of Oxime Research in Synthetic Organic Chemistry

The study of oximes dates back to the 19th century, with their discovery credited to Viktor Meyer around 1882. acs.orgnih.gov Initially, their formation was recognized as a reliable method for the identification and purification of aldehydes and ketones, owing to their crystalline nature. ijprajournal.com

The significance of oximes in synthetic organic chemistry grew substantially with the discovery of the Beckmann rearrangement, a reaction that converts an oxime into an amide. nih.gov This reaction has had a profound industrial impact, most notably in the synthesis of caprolactam from cyclohexanone (B45756) oxime. britannica.com Caprolactam is the monomer used in the large-scale production of Nylon-6, with millions of tons produced annually. nih.gov

Over the decades, the role of oximes has expanded significantly. numberanalytics.com They are now recognized as highly versatile synthetic intermediates. ijprajournal.com Their ability to be easily converted into a variety of other functional groups makes them a cornerstone in the construction of complex molecules. numberanalytics.com Oxime chemistry is integral to the synthesis of numerous compounds, including those with applications in materials science and pharmaceuticals. numberanalytics.comnumberanalytics.com The development of metal-catalyzed reactions involving oximes has further broadened their synthetic utility, enabling new types of bond formations and functionalizations. acs.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(E)-4-phenylbut-3-en-2-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-9(11-12)7-8-10-5-3-2-4-6-10/h2-8,12H,1H3/b8-7+,11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVPVEBIPIJKEJ-MFDVASPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2887-98-1, 21613-44-5 | |

| Record name | 4-Phenylbutenone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC326121 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC4692 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-phenylbutenone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzalacetone oxime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H23B9BUN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Phenylbutenone Oxime and Analogs

Conventional Oximation Procedures for Carbonyl Compounds

The transformation of carbonyl compounds into oximes is a fundamental and well-established reaction in organic chemistry. nih.govijprajournal.com These conventional methods are reliable for producing 4-phenylbutenone oxime and typically involve the reaction of the parent ketone with a hydroxylamine (B1172632) derivative, often mediated by a catalyst.

Direct Oximation of 4-Phenylbutenone with Hydroxylamine Derivatives

The most direct route to synthesizing this compound involves the condensation reaction between 4-phenylbutenone and hydroxylamine. ontosight.ai Typically, hydroxylamine is used in the form of its salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate, to ensure stability. evitachem.comgoogle.com The reaction is generally carried out by dissolving the ketone in a suitable organic solvent, like ethanol, and then adding the hydroxylamine salt along with a base. evitachem.com The base, commonly sodium acetate, is crucial as it neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the oxime product. The mixture is often heated under reflux for several hours to ensure the reaction goes to completion. evitachem.com Following the reaction, the product is typically isolated through extraction and purified. evitachem.com

Table 1: Typical Procedure for Direct Oximation of 4-Phenylbutenone

| Component | Example | Purpose in Synthesis | Reference |

| Carbonyl Compound | 4-Phenylbutenone | The starting material containing the ketone functional group. | evitachem.com |

| Oximation Reagent | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Provides the hydroxylamine nucleophile to react with the carbonyl carbon. | evitachem.com |

| Base | Sodium Acetate | Acts as a scavenger for the acid (HCl) generated, shifting the reaction equilibrium. | evitachem.com |

| Solvent | Ethanol | Dissolves the reactants to facilitate the reaction in the liquid phase. | evitachem.com |

| Condition | Reflux | Provides thermal energy to overcome the activation barrier and increase the reaction rate. | evitachem.com |

Catalyst-Mediated Oximation Strategies (e.g., Acid, Base Catalysis)

The rate and efficiency of oximation can be significantly enhanced through catalysis. The reaction is amenable to both acid and base catalysis. ijprajournal.com

Acid Catalysis : In an acidic medium, the catalyst (e.g., hydrochloric acid, sulfuric acid, or oxalic acid) protonates the carbonyl oxygen. ijprajournal.comnumberanalytics.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of hydroxylamine. numberanalytics.com

Base Catalysis : Common base catalysts include pyridine (B92270) and sodium carbonate. numberanalytics.comasianpubs.org The base facilitates the reaction by deprotonating the hydroxylammonium ion, thereby increasing the concentration of free hydroxylamine, which is a more potent nucleophile. Traditional methods often involved refluxing the carbonyl compound with hydroxylamine hydrochloride and pyridine in an alcohol solvent. ijprajournal.comnih.gov

Metal-Mediated Catalysis : While less common, certain metal salts can catalyze oximation reactions. For instance, manganese(II) chloride (MnCl₂·4H₂O) has been reported as an inexpensive and environmentally friendly catalyst for the synthesis of methoximes from aromatic ketones and aldehydes. nih.gov Such approaches are part of a growing interest in developing milder and more efficient catalytic systems for this transformation. nih.gov

Green Chemistry Approaches in Oxime Synthesis

In response to the environmental impact of conventional chemical synthesis, which often involves hazardous solvents and generates significant waste, green chemistry principles have been applied to oximation reactions. nih.govdergipark.org.tr These methods prioritize the use of safer solvents, reduce energy consumption, and minimize waste.

Solvent-Free Methodologies (e.g., Grinding Techniques)

A significant advancement in green oxime synthesis is the use of solvent-free, or solid-state, reaction conditions. dergipark.org.tr "Grindstone chemistry" involves the simple grinding of solid reactants together in a mortar and pestle at room temperature. nih.govresearchgate.net This technique has been successfully used to convert a wide range of aldehydes and ketones into their corresponding oximes in excellent yields. nih.govresearchgate.net The mechanical energy from grinding can provide the necessary activation energy for the reaction. asianpubs.org

Catalysts can also be incorporated into this solvent-free system. Bismuth(III) oxide (Bi₂O₃) and Antimony(III) oxide (Sb₂O₃) have been demonstrated to be effective catalysts for oximation under grinding conditions, offering high yields in short reaction times. nih.govresearchgate.net These methods are highly advantageous as they eliminate the need for volatile organic solvents, simplify the work-up procedure, and minimize waste disposal problems. nih.govresearchgate.net

Table 2: Examples of Solvent-Free Oximation of Carbonyl Compounds

| Carbonyl Substrate | Catalyst | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | Bi₂O₃ | 2 min | 98 | nih.gov |

| 4-Chlorobenzaldehyde | Bi₂O₃ | 2 min | 96 | nih.gov |

| Acetophenone (B1666503) | Bi₂O₃ | 5 min | 95 | nih.gov |

| Benzophenone | Bi₂O₃ | 8 min | 92 | nih.gov |

| Cyclohexanone (B45756) | Sb₂O₃ | 15 min | 92 | researchgate.net |

Utilization of Natural Acid Catalysts

Another eco-friendly approach involves replacing conventional mineral acid catalysts with natural, biodegradable alternatives. ijprajournal.com Research has shown that aqueous extracts from various plants can serve as effective acid catalysts for oxime synthesis. Examples include extracts from vitis lanata (a species of wild grape), mangifera indica (mango), and the juice of citrus limetta (sweet lime). ijprajournal.com These natural catalysts are readily available, non-toxic, and environmentally benign. The reactions can often be carried out under mild conditions, yielding the desired oximes in good to excellent yields (80-96%). ijprajournal.com This strategy aligns with the principles of green chemistry by utilizing renewable resources to create catalysts for chemical transformations. ijprajournal.com Other naturally occurring organic acids, such as citric acid and tartaric acid, have also been employed as efficient promoters for related reactions like the Beckmann rearrangement of oximes under solvent-free conditions. researchgate.net

Electrocatalytic Synthesis of Oximes from Nitrogen Sources and Carbonyl Compounds

Electrosynthesis represents a cutting-edge, green strategy for producing oximes by coupling the electrocatalytic reduction of nitrogen-containing pollutants, such as nitrates (NO₃⁻), with carbonyl compounds. rsc.orgrsc.org This innovative approach uses electricity to drive the chemical transformation, often under ambient conditions, and can utilize waste nitrogen sources, thus contributing to a circular economy. rsc.orgnih.gov

The general mechanism involves the electrocatalytic reduction of a nitrogen source like nitrate (B79036) at the cathode surface to generate hydroxylamine (in situ). rsc.org This highly reactive intermediate then undergoes a nucleophilic addition-elimination reaction with the carbonyl compound present in the electrolyte to form the oxime. rsc.org

A key challenge is to develop efficient and stable electrocatalysts that favor the formation of hydroxylamine and the subsequent C–N coupling over competing reactions like the hydrogenation of the aldehyde or ketone. rsc.org Recent studies have identified multilayered zinc nanosheets (M-ZnNSs) and iron-based catalysts as highly effective for this purpose, particularly in acidic media. rsc.orgacs.org Using a Zn-based catalyst, researchers achieved a 99% yield and 99% selectivity for phenylacetaldehyde (B1677652) oxime, an analog of this compound. rsc.orgrsc.org This method has demonstrated high versatility with a broad range of aldehydes and ketones. rsc.org The integration of plasma technology to convert atmospheric nitrogen into NOx substrates for subsequent electrocatalytic conversion to oximes further highlights the potential for sustainable, air-based chemical manufacturing. nih.gov

Table 3: Research Findings in Electrocatalytic Oxime Synthesis

| Carbonyl Substrate | Catalyst | Nitrogen Source | Yield (%) | Selectivity (%) | Reference |

| Phenylacetaldehyde | M-ZnNSs | KNO₃ | 99 | 99 | rsc.orgrsc.org |

| Benzaldehyde | Fe | NO₂⁻ | ~99 | >99 | acs.org |

| Cyclohexanone | Cu/TiO₂ | Air (via plasma) | - | >99.9 | nih.gov |

| Various Aldehydes/Ketones | M-ZnNSs | KNO₃ | >90 | >90 | rsc.org |

Exploration of Novel Synthetic Routes and Precursor Transformations

The synthesis of this compound, a versatile intermediate in organic chemistry, has traditionally been achieved through the condensation of its corresponding ketone, 4-phenyl-3-buten-2-one (B7806413), with hydroxylamine. However, ongoing research has focused on developing more efficient, environmentally benign, and novel synthetic strategies. This section explores these alternative routes and the transformations of its precursors that lead to the formation of this compound and its analogs.

The conventional method for synthesizing this compound involves the reaction of 4-phenyl-3-buten-2-one with hydroxylamine hydrochloride. evitachem.com This reaction is typically conducted in a suitable solvent like ethanol, with a base such as sodium acetate, and requires heating under reflux for several hours. evitachem.com

In the pursuit of greener and more efficient synthetic processes, several novel approaches have been investigated. These methods aim to reduce reaction times, minimize the use of hazardous reagents and solvents, and improve yields.

One such approach is the use of solid-state reactions, which can be enhanced by microwave irradiation. evitachem.com These solvent-free conditions offer a significant environmental advantage. For instance, calcium oxide has been identified as an effective reagent for the conversion of ketones to their corresponding oximes under mild conditions. evitachem.com Another green chemistry approach involves the use of natural acids, such as aqueous extracts of Vitis lanata, Mangifera indica, and Citrus limetta fruit juice, as catalysts. Furthermore, bismuth(III) oxide (Bi₂O₃) has been demonstrated as a non-toxic, air-stable, and efficient catalyst for the synthesis of oximes from carbonyl compounds by simple grinding at room temperature without any solvent. d-nb.info

The table below summarizes and compares the traditional and novel synthetic methods for oxime formation.

| Method | Reagents/Catalysts | Conditions | Advantages | Reference |

| Traditional Method | 4-phenyl-3-buten-2-one, Hydroxylamine hydrochloride, Sodium acetate | Ethanol, Reflux | Well-established procedure | evitachem.com |

| Solid-State/Microwave | 4-phenyl-3-buten-2-one, Hydroxylamine hydrochloride, Calcium oxide | Solvent-free, Microwave irradiation | Reduced reaction time, Environmentally friendly | evitachem.com |

| Natural Acid Catalysis | 4-phenyl-3-buten-2-one, Hydroxylamine hydrochloride, Natural acid extracts | Aqueous media | Green, Readily available catalysts | |

| Grindstone Chemistry | 4-phenyl-3-buten-2-one, Hydroxylamine hydrochloride, Bismuth(III) oxide | Solvent-free, Room temperature grinding | Environmentally safe, Rapid, High yield | d-nb.info |

Transformations involving the precursor, 4-phenyl-3-buten-2-one, are also crucial in the synthesis of more complex molecules. For example, under iminium catalysis, 4-phenylbutenone can react with small dicyanoalkenes, leading to cyclic enones through a retro-Michael-type transformation. acs.org It also participates in Michael additions and Knoevenagel condensations, highlighting its versatility as a starting material. a2bchem.com

Furthermore, research into the synthesis of analogs has provided insights into the reactivity of the 4-phenylbutenone scaffold. The synthesis of (E)-4-(3-bromo-4,5-dihydroxyphenyl)but-3-en-2-one and its isomers demonstrates how the phenyl ring can be functionalized prior to or after the formation of the butenone structure. nih.gov

Once synthesized, this compound itself can undergo further transformations. A key reaction is the Beckmann rearrangement, which converts the oxime into an amide under acidic conditions. evitachem.com Additionally, the oxime can be reduced to its corresponding amine using agents like lithium aluminum hydride. evitachem.com Recent studies have also shown that β,γ-unsaturated oximes can undergo fluorocyclisation to generate 5-fluoromethylated isoxazolines through I(I)/I(III) catalysis, indicating a potential transformation pathway for this compound to yield heterocyclic structures. researchgate.net

The following table details some of the important precursor and product transformations related to this compound.

| Compound | Reaction Type | Reagents/Catalysts | Product(s) | Significance | Reference |

| 4-Phenyl-3-buten-2-one | Iminium Catalysis | Dicyanoalkenes, Amine catalyst | Cyclic enones | Synthesis of complex cyclic systems | acs.org |

| 4-Phenyl-3-buten-2-one | Michael Addition | Various nucleophiles | Adducts | C-C and C-heteroatom bond formation | a2bchem.com |

| This compound | Beckmann Rearrangement | Acid (e.g., H₂SO₄) | Amide | Synthesis of amides from ketones | evitachem.com |

| This compound | Reduction | Lithium aluminum hydride | Amine | Synthesis of amines | evitachem.com |

| β,γ-Unsaturated Oximes | Fluorocyclisation | p-Tolueneiodide, Selectfluor® | 5-Fluoromethylated isoxazolines | Synthesis of fluorinated heterocycles | researchgate.net |

Reactivity and Mechanistic Investigations of 4 Phenylbutenone Oxime

Beckmann Rearrangement and its Derivatives.rsc.orgwikipedia.orgmasterorganicchemistry.comnumberanalytics.comd-nb.infocsbsju.edu

The Beckmann rearrangement is a cornerstone reaction of oximes, facilitating their conversion into amides or lactams under acidic conditions. wikipedia.orgmasterorganicchemistry.comcsbsju.edu This transformation is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group. masterorganicchemistry.comcsbsju.edu What follows is a concerted migration of the group positioned anti-periplanar to this leaving group, leading to the formation of a nitrilium ion intermediate that is subsequently hydrolyzed to the final amide product. wikipedia.orgnumberanalytics.com A variety of reagents can catalyze this rearrangement, ranging from strong protic acids like sulfuric acid to Lewis acids and other activating agents such as thionyl chloride, phosphorus pentachloride, and cyanuric chloride. wikipedia.orgorganic-chemistry.org

Formation of Amides and Lactams via Beckmann Rearrangement.rsc.orgnumberanalytics.comresearchgate.netresearcher.life

The Beckmann rearrangement of 4-phenylbutenone oxime, a ketoxime, is expected to yield a substituted amide. Given its structure, a key potential product is a δ-lactam, specifically a derivative of piperidin-2-one. This type of ring expansion is a well-documented outcome for the Beckmann rearrangement of cyclic and certain acyclic α,β-unsaturated ketoximes. rsc.orgresearchgate.net For instance, studies on analogous systems like 2-benzylidenecyclopentanone (B176167) O-tosyl oxime have shown that rearrangement leads to the formation of (E)-6-benzylidenepiperidin-2-one, a six-membered lactam. rsc.org

The reaction can be promoted by various catalytic systems. Nano Fe3O4 has been demonstrated as an effective, green catalyst for the Beckmann rearrangement of ketoximes to their corresponding amides under ultrasound irradiation. researcher.life Another mild and efficient method involves the use of 2,4,6-trichloro organic-chemistry.orgCurrent time information in Bangalore, IN.acs.orgtriazine (TCT) in N,N-dimethylformamide (DMF), which allows the reaction to proceed at room temperature in excellent yields. organic-chemistry.org This method is particularly advantageous for substrates that may be sensitive to the harsh conditions of traditional strong acid catalysis. organic-chemistry.org The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the lactam formation. numberanalytics.com

Table 1: Catalysts for Beckmann Rearrangement of Ketoximes

| Catalyst/Reagent | Conditions | Product Type | Reference |

|---|---|---|---|

| Sulfuric Acid, PPA, ZnCl₂ | Varies | Amides/Lactams | researchgate.net |

| Nano Fe₃O₄ | Ultrasound | Amides | researcher.life |

| 2,4,6-trichloro organic-chemistry.orgCurrent time information in Bangalore, IN.acs.orgtriazine (TCT) | DMF, Room Temp. | Amides/Nitriles | organic-chemistry.org |

| p-Toluenesulfonic acid, ZnCl₂ | Solvent | Amides | researchgate.net |

| Thionyl chloride/dioxane | Room Temp. | Lactams | rsc.org |

Stereochemical Control and Regioselectivity in Rearrangement Pathways.wikipedia.orgd-nb.infod-nb.info

The stereochemistry of the starting oxime is a critical factor in determining the product of the Beckmann rearrangement. The reaction is stereospecific, meaning that the group anti (trans) to the hydroxyl group is the one that migrates. wikipedia.orgorganic-chemistry.org this compound can exist as two geometric isomers, (E) and (Z), with respect to the C=N double bond. For the more stable (2E,3E)-isomer, the styryl group (phenylvinyl group) is positioned anti to the hydroxyl group. Consequently, upon rearrangement, it is this styryl group that is expected to migrate, leading to an N-styrylamide derivative.

Studies on cyclic α,β-unsaturated ketoximes have confirmed that groups located anti to the leaving group migrate efficiently, regardless of whether the migrating group is alkyl or olefinic. d-nb.info However, in some cases, steric effects in the transition state can influence the migratory aptitude. d-nb.info While the anti-migration rule is generally followed, certain reaction conditions can lead to racemization of the oxime geometry, resulting in a mixture of regioisomeric products. organic-chemistry.org In the case of this compound, the regioselectivity of the rearrangement is thus dictated by the isomeric form of the oxime, with the migration of the phenylvinyl group being the predominant pathway for the (E)-oxime. d-nb.infod-nb.info

Transformations to Diverse Nitrogen-Containing Organic Compounds.d-nb.infoacs.orgorganic-chemistry.orgnih.govtesisenred.netmit.eduorgsyn.orguniovi.es

Beyond the Beckmann rearrangement, this compound serves as a versatile precursor for a range of other nitrogen-containing molecules, including nitriles, nitrones, amines, and amino alcohols. These transformations often involve the strategic cleavage, reduction, or oxidation of the oxime functionality.

Conversion to Nitriles and Nitrones.wikipedia.orgmasterorganicchemistry.comd-nb.infoacs.orgorganic-chemistry.orgnih.govresearchgate.net

While the Beckmann rearrangement of ketoximes typically yields amides, a competing reaction known as Beckmann fragmentation can occur, leading to the formation of nitriles. wikipedia.orgmasterorganicchemistry.com This fragmentation pathway is favored when the group α to the oxime can stabilize a carbocation. wikipedia.org For this compound, fragmentation would involve cleavage of the bond between the iminyl carbon and the methyl group, potentially yielding phenylvinylacetonitrile. The choice of reagents and conditions is crucial to steer the reaction towards fragmentation over rearrangement. wikipedia.org

The synthesis of nitrones from this compound represents another important transformation. α,β-Unsaturated N-aryl ketonitrones can be prepared efficiently under mild, transition-metal-free conditions by reacting the oxime with diaryliodonium salts. acs.orgnih.gov DFT calculations suggest this N-arylation proceeds via a organic-chemistry.orgCurrent time information in Bangalore, IN.-phenyl migration of an O-coordinated oximate complex. acs.orgnih.gov Alternatively, N-alkenyl-α,β-unsaturated nitrones can be synthesized through a copper-mediated Chan–Lam coupling of α,β-unsaturated oximes with alkenylboronic acids. d-nb.info These nitrones are valuable 1,3-dipoles, participating in various cycloaddition reactions to form heterocyclic structures. researchgate.net

Table 2: Synthesis of Nitriles and Nitrones from Oximes

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Ketoxime | Acid/Heat (specific conditions) | Nitrile | Beckmann Fragmentation | wikipedia.org |

| α,β-Unsaturated Oxime | Diaryliodonium Salts | N-Aryl Ketonitrone | Metal-free N-arylation | acs.orgnih.gov |

| α,β-Unsaturated Oxime | Alkenylboronic Acid, Cu catalyst | N-Alkenyl Nitrone | Chan-Lam Coupling | d-nb.info |

| Ketones | N-Alkylhydroxylamines | Ketonitrones | Condensation | organic-chemistry.org |

Reductive Transformations to Amines and Amino Alcohols.tesisenred.netmit.eduorgsyn.orguniovi.es

The reduction of this compound can lead to the corresponding primary amine, (3E)-4-phenylbut-3-en-2-amine, or the amino alcohol. The selective reduction of the C=N bond without affecting the C=C double bond is a key challenge. Biocatalytic methods have shown promise; for instance, the asymmetric biotransamination of (3E)-4-phenylbut-3-en-2-one using amine transaminases can produce the chiral amine with high enantiomeric excess. uniovi.es This implies that reduction of the oxime to the ketone, followed by enzymatic amination, is a viable route.

The synthesis of the corresponding amino alcohol can be achieved through a one-pot, copper-catalyzed hydrosilylation/hydroamination sequence. mit.edu In this process, an enone like (E)-4-phenyl-3-buten-2-one is first chemoselectively reduced to the allylic alcohol using a CuH catalyst. mit.edu This intermediate can then undergo hydroamination to furnish the final amino alcohol. mit.edu A simpler, direct reduction of the ketone precursor, (E)-4-phenyl-3-buten-2-one, to the allylic alcohol, 4-phenyl-3-buten-2-ol, can be readily accomplished using sodium borohydride (B1222165) in ethanol. orgsyn.org This alcohol can then be further functionalized.

Radical Chemistry and Oxidative Processes Involving Oximes.d-nb.inforsc.orgrsc.orgbeilstein-journals.orgresearchgate.netresearchgate.net

The conjugated system of this compound makes it a substrate for various radical and oxidative reactions, often leading to the formation of complex heterocyclic structures. Iminoxyl radicals, generated from oximes via one-electron oxidation, are key intermediates in these transformations. d-nb.infobeilstein-journals.orgresearchgate.net

Solid-phase tandem radical addition-cyclization reactions of oxime ethers bearing α,β-unsaturated carbonyl groups have been successfully carried out using iodine atom-transfer conditions. rsc.orgrsc.org These reactions proceed under mild conditions to form azacycles. rsc.orgrsc.org Furthermore, copper-catalyzed annulation reactions of α,β-unsaturated ketoximes have emerged as a powerful tool for synthesizing a variety of heterocycles. For example, a copper-catalyzed [4+2] annulation with dialkyl acetylenedicarboxylates yields highly substituted pyridines. acs.org Similarly, reaction with activated nitriles under copper catalysis affords 2,4,6-trisubstituted pyrimidines. organic-chemistry.org These reactions likely proceed through the formation of a copper-catalyzed iminyl radical intermediate. organic-chemistry.org

Oxidative cyclization offers another pathway to valuable heterocyclic products. The oxidation of β,γ-unsaturated oximes with reagents like Selectfluor® in the presence of a catalyst can induce a 5-exo-fluorocyclization to generate fluorinated isoxazolines. researchgate.netnih.gov Hypervalent iodine reagents are also widely used to mediate oxidative cyclizations of unsaturated oximes, generating nitrile oxides in situ which can then undergo cycloaddition reactions. researchgate.netarkat-usa.org For instance, a Selectfluor/Bu4NI system can be used for the C-H oxidative cyclization of oximes to form isoxazolines, proceeding via a radical mechanism. beilstein-journals.orgresearchgate.net

Table 3: Radical and Oxidative Reactions of Unsaturated Oximes

| Reaction Type | Reagent(s) | Product(s) | Key Intermediate | Reference |

|---|---|---|---|---|

| Radical Addition-Cyclization | Iodine (atom transfer) | Azacycles | Carbon-centered radical | rsc.orgrsc.org |

| [4+2] Annulation | Cu(I) catalyst, Dialkyl Acetylenedicarboxylates | Substituted Pyridines | Iminyl radical | acs.org |

| [4+2] Annulation | Cu(MeCN)₄PF₆, Activated Nitriles | Substituted Pyrimidines | Iminyl radical | organic-chemistry.org |

| Oxidative Cyclization | Selectfluor®, Catalyst | Fluorinated Isoxazolines | Iminoxyl radical | researchgate.netnih.gov |

| Oxidative Cyclization | Hypervalent Iodine Reagents | Isoxazolines, Isoxazoles | Nitrile Oxide | researchgate.netarkat-usa.org |

| C-H Oxidative Cyclization | Selectfluor®/Bu₄NI | Isoxazolines | Iminoxyl radical | beilstein-journals.orgresearchgate.net |

Generation and Characterization of Iminoxyl Radicals

Iminoxyl radicals (or oxime radicals) are key transient species that govern many of the oxidative reactions of this compound. These radicals, where the unpaired electron is delocalized across the C=N-O• fragment, have been a subject of study since their initial discovery in 1964. beilstein-journals.org

Generation: The formation of the iminoxyl radical from this compound is typically achieved through single-electron oxidation of the oxime's hydroxyl group. A variety of oxidizing systems can be employed for this purpose. Common methods applicable to ketoximes include:

Metal-based oxidants: Reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), lead tetraacetate (Pb(OAc)₄), silver(I) oxide (Ag₂O), and copper(II) salts in the presence of a co-oxidant (e.g., Cu(BF₄)₂/t-BuOOH) are effective for generating iminoxyl radicals. beilstein-journals.orgresearchgate.netresearchgate.net

Photolysis: Irradiation of a solution containing the oxime and a peroxide, such as di-tert-butyl peroxide, can induce homolytic cleavage and subsequent hydrogen abstraction from the oxime OH group to form the iminoxyl radical. researchgate.net

Metal-free oxidants: Systems involving reagents like perfluorobutyl iodide in the presence of a base can generate the radical via an electron donor-acceptor (EDA) complex. researchgate.net

Characterization: Electron Paramagnetic Resonance (EPR) spectroscopy is the primary tool for the detection and characterization of these short-lived radical intermediates. beilstein-journals.org EPR studies on radicals derived from analogous benzoyl oximes reveal characteristic powder patterns. rsc.org The EPR spectra confirm that the spin density in iminoxyl radicals is distributed between the nitrogen and oxygen atoms, which allows them to react as either N- or O-centered radicals depending on the reaction conditions and substrate. beilstein-journals.orgmdpi.com

| Generation Method | Reagents | Mechanism | Reference(s) |

| Metal-Catalyzed Oxidation | Ce(IV), Pb(OAc)₄, Ag₂O, Cu(II)/t-BuOOH | Single Electron Transfer (SET) | beilstein-journals.orgresearchgate.netresearchgate.net |

| Photolysis | Di-tert-butyl peroxide, UV light | H-atom abstraction from oxime OH | researchgate.net |

| Metal-Free Oxidation | C₄F₉I, Cs₂CO₃ | Electron Donor-Acceptor (EDA) Complex | researchgate.net |

Intramolecular Cyclization Reactions Mediated by Oxime Radicals

Once generated, the iminoxyl radical of this compound, a β,γ-unsaturated oxime, can undergo intramolecular cyclization, a powerful method for constructing heterocyclic rings. These reactions primarily proceed via two distinct mechanistic pathways: addition to the internal C=C bond or, in related substrates, direct C-H bond cleavage.

C=C Bond Addition: The most relevant pathway for this compound involves the addition of the radical to the pendant alkene. The iminoxyl radical ( 10 ), generated via hydrogen abstraction, undergoes a 5-exo-trig cyclization onto the double bond. beilstein-journals.org This addition forms a new C-O bond and transfers the radical to a carbon atom ( 11 ). This carbon-centered radical intermediate can then be trapped by other reagents in the medium or participate in further cyclization or oxidation steps to yield the final product, typically a substituted isoxazoline (B3343090). beilstein-journals.orgbeilstein-journals.org This strategy is fundamental to the synthesis of complex isoxazoline-containing scaffolds. beilstein-journals.org

C-H Bond Cleavage: While direct C=C bond addition is favored for β,γ-unsaturated systems like this compound, an alternative cyclization pathway exists for oximes possessing suitably positioned C-H bonds. For instance, oximes with β-aryl or β-alkyl groups can undergo a TEMPO-mediated oxidative cyclization. beilstein-journals.org This process involves the iminoxyl radical abstracting a hydrogen atom from the β-position, followed by cyclization and oxidation to yield an isoxazoline ring. This pathway generally results in the formation of a five-membered ring. beilstein-journals.org

Intermolecular Oxidative Coupling Reactions

The iminoxyl radical derived from this compound can also participate in intermolecular reactions, acting as an oxygen-centered radical for cross-dehydrogenative coupling (CDC) with various C-H donor molecules. d-nb.info This allows for the formation of new C-O bonds and the synthesis of complex oxime ethers.

A general mechanism involves the generation of the iminoxyl radical, which then couples with a carbon-centered radical generated from the coupling partner. Various systems have been developed to achieve this transformation with high efficiency and regioselectivity.

Coupling with Acetonitrile (B52724), Ketones, and Esters: A transition-metal-free approach utilizes perfluorobutyl iodide (C₄F₉I) and a base like cesium carbonate. researchgate.net The oxime anion forms an EDA complex with the iodide, which collapses to generate the iminoxyl radical. This radical then couples with a radical generated from the solvent (e.g., acetonitrile, acetone, or ethyl acetate), affording the C-O coupled product in good yields. researchgate.net

Coupling with 1,3-Dicarbonyl Compounds: Oxidizing agents such as KMnO₄ or Mn(OAc)₃ can mediate the CDC reaction between oximes and 1,3-dicarbonyl compounds. d-nb.info The oxidant generates both the iminoxyl radical from the oxime and a carbon-centered radical from the dicarbonyl compound, which then combine to form the final product. d-nb.info

| Coupling Partner | Oxidizing System | Product Type | Reference(s) |

| Acetonitrile, Ketones, Esters | C₄F₉I / Cs₂CO₃ | O-Alkyl Oxime Ethers | researchgate.net |

| 1,3-Diketones, Ketoesters | KMnO₄ or Mn(OAc)₃ | O-Alkyl Oxime Ethers | d-nb.info |

Cycloaddition Reactions and Heterocycle Formation

The oxime functionality in this compound is a versatile precursor for various cycloaddition reactions, providing access to important five-membered heterocycles like isoxazolines and oxadiazoles.

1,3-Dipolar Cycloadditions (e.g., Isoxazoline and Oxadiazole Synthesis)

The key to this reactivity is the in situ oxidation of the oxime to a nitrile oxide, a highly reactive 1,3-dipole.

Isoxazoline Synthesis: The reaction of an oxime with an oxidizing agent generates a nitrile oxide intermediate, which readily undergoes a [3+2] cycloaddition with an alkene (a dipolarophile). This is a primary method for synthesizing the isoxazoline ring system. While specific examples for this compound are not detailed, the general method is broadly applicable. The oxidation of the parent oxime can be achieved with various reagents, with the subsequent cycloaddition yielding a 3-substituted isoxazoline.

Oxadiazole Synthesis: 1,2,4-Oxadiazoles can be synthesized via the [3+2] cycloaddition of a nitrile oxide with a nitrile. organic-chemistry.orgbeilstein-journals.org In this scenario, the nitrile oxide generated from this compound could be trapped by a nitrile such as acetonitrile to form a 3,5-disubstituted-1,2,4-oxadiazole. Alternatively, 1,3,4-oxadiazoles are commonly formed from the cyclodehydration of diacylhydrazine precursors, which can be derived from acid hydrazides. nih.gov

| Heterocycle | Dipolarophile/Reagent | Key Intermediate | General Method | Reference(s) |

| Isoxazoline | Alkene | Nitrile Oxide | [3+2] Cycloaddition | beilstein-journals.org |

| 1,2,4-Oxadiazole | Nitrile | Nitrile Oxide | [3+2] Cycloaddition | organic-chemistry.orgbeilstein-journals.org |

| 1,3,4-Oxadiazole | Acid Hydrazide + Acid | Diacylhydrazine | Cyclodehydration | nih.gov |

Halogen-Mediated Cyclofunctionalization Reactions

The internal double bond of this compound allows for cyclization reactions initiated by an electrophilic halogen source. A notable example is the regioselective fluorocyclisation of a 4-phenylbutenone-derived oxime to generate a 5-fluoromethylated isoxazoline. This reaction proceeds through I(I)/I(III) catalysis, using p-iodotoluene as an inexpensive catalyst, Selectfluor® as the terminal oxidant, and an amine•HF complex as the fluoride (B91410) source. The proposed mechanism involves the in situ generation of a λ³-iodane (p-TolIF₂), which acts as an electrophilic fluorine source, engaging the alkene to facilitate a cyclization/fluorination cascade.

Functional Group Interconversions and Protection Strategies of Oximes

The oxime group in this compound can be either transformed into other functional groups or used as a protecting group for the parent carbonyl.

Functional Group Interconversions: The oxime can undergo a variety of transformations:

Beckmann Rearrangement: Under acidic conditions (e.g., H₂SO₄, PCl₅, or cyanuric chloride), this compound can be converted into the corresponding N-phenylacetamide derivative. evitachem.comwikipedia.org This rearrangement involves the migration of the group anti-periplanar to the oxime's hydroxyl group. wikipedia.org

Reduction to Amine: The oxime can be reduced to the corresponding primary amine, 4-phenylbutan-2-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). evitachem.com

Conversion to Quinolines: In a more complex transformation, related acetophenone (B1666503) oximes react with the Vilsmeier reagent (POCl₃/DMF) to yield 2-chloroquinolines. thieme-connect.de This reaction proceeds through an in situ Beckmann rearrangement to an acetanilide (B955) derivative, which then undergoes cyclization. thieme-connect.de

Protection Strategies: Oximes are highly crystalline, stable derivatives of carbonyl compounds and serve as effective protecting groups for aldehydes and ketones. researchgate.net The formation of this compound from its parent ketone, benzylideneacetone, effectively masks the electrophilic carbonyl carbon from nucleophilic attack. The carbonyl group can be regenerated later through deoximation reactions, which can be achieved using various oxidative, reductive, or hydrolytic methods. researchgate.net The oxime's hydroxyl group can itself be protected, for instance, by converting it into an ether or ester, to prevent its participation in undesired side reactions. mdpi.com

Advanced Spectroscopic and Structural Elucidation in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular structure of 4-phenylbutenone oxime in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used to characterize organic molecules like this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present in the molecule. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (around 7.43-7.98 ppm). The vinylic protons of the butenone backbone give rise to distinct signals, and the methyl protons adjacent to the oxime group appear as a singlet in the upfield region. The presence of (E) and (Z) isomers of the oxime can lead to the observation of unique sets of peaks, allowing for the determination of the isomeric ratio. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In a typical spectrum of this compound in CDCl₃, the carbonyl carbon of the butenone moiety and the carbon of the oxime group show distinct chemical shifts. The aromatic carbons of the phenyl ring appear in a characteristic range, while the aliphatic carbons of the butene chain are observed at higher field strengths. For example, a reported ¹³C NMR spectrum in CDCl₃ showed peaks at approximately 198.3, 150.9, 136.6, 133.2, 128.6, 128.0, 34.8, and 23.9 ppm. rsc.org

Below is a table summarizing typical NMR data for a related compound, 4-oxo-4-phenylbutanal (B11922086) oxime, which provides a reference for the expected chemical shifts. rsc.org

| Atom | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) |

| Aromatic CH | 7.98 (d, J = 7.0 Hz, 2H), 7.58 (s, 2H), 7.43-7.48 (m, 3H) | 136.6, 133.2, 128.6, 128.0 |

| CH₂ (alpha to C=O) | 3.23 (s, 2H) | 34.8 |

| CH₂ (beta to C=O) | 2.67 (s, 2H) | 23.9 |

| C=O | - | 198.3 |

| C=NOH | - | 150.9 |

Note: This data is for 4-oxo-4-phenylbutanal oxime and serves as an illustrative example. The exact chemical shifts for this compound may vary.

The chemical shifts observed in NMR spectra can be influenced by the solvent used for the analysis. These solvent effects can provide valuable information about intermolecular interactions between the solute (this compound) and the solvent molecules. For instance, in aprotic solvents, iminium ions, which can be formed from oximes, are known to exist as contact ion pairs. acs.org The nature of the solvent and any counterions present can significantly impact the observed chemical shifts. acs.org

Heteronuclear Overhauser Effect Spectroscopy (HOESY) is a powerful NMR technique that can be used to probe intermolecular interactions by measuring the spatial proximity of different nuclei. frontiersin.org For example, a study on a hybrid ionic liquid electrolyte used HOESY to investigate the interactions between lithium cations, anions, and solvent molecules, providing insights into the solvation environment of the lithium ion. frontiersin.org Similar techniques could be applied to study the interactions of this compound with other molecules in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Mechanistic Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the oxime group, the C=N stretch of the oxime, the C=C stretch of the alkene and the aromatic ring, and the C-H stretches of the aromatic and aliphatic portions of the molecule. The decomposition of related oxime radicals has been studied using IR spectroscopy to monitor the disappearance of starting material and the appearance of products. beilstein-journals.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique used to detect and characterize molecules with unpaired electrons, such as radicals. beilstein-journals.orgnih.gov Oxime radicals can be generated from oximes through oxidation. beilstein-journals.org EPR spectroscopy has been crucial in confirming the formation of oxime radicals under various reaction conditions. beilstein-journals.orgd-nb.info The EPR spectrum provides information about the electronic structure of the radical, with the maximum spin density in iminoxyl radicals being located on the oxygen and nitrogen atoms. beilstein-journals.orgnih.gov These radicals are classified as σ-radicals because the unpaired electron is localized in an orbital orthogonal to the C=N π-bond. beilstein-journals.orgnih.gov

In a study involving the copper-catalyzed aerobic reaction of an unsaturated keto oxime, EPR analysis using a spin trap (DMPO) revealed the formation of a superoxide (B77818) radical anion (O₂·⁻), identified by a characteristic six-peak signal. rsc.org This demonstrates the utility of EPR in elucidating reaction mechanisms involving radical intermediates.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound and for analyzing its fragmentation patterns upon ionization. nih.gov For this compound, HRMS can confirm its elemental composition (C₁₀H₁₁NO). rsc.org

The mass spectrum of this compound, typically obtained by electron ionization (EI) or electrospray ionization (ESI), shows a molecular ion peak corresponding to its molecular weight (161.20 g/mol ). nih.gov The fragmentation pattern provides valuable structural information. For instance, in the GC-MS analysis of oximes, the McLafferty rearrangement is a common fragmentation pathway. nih.gov This rearrangement is observed to be more prominent in the mass spectra of the (E)-isomers compared to the (Z)-isomers of certain oximes. nih.gov

A reported HRMS (ESI) analysis of a related compound, 4-oxo-4-phenylbutanal oxime, showed a calculated m/z for [M+H]⁺ of 178.0863, with a found value of 178.0548. rsc.org

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination

The lack of extensive X-ray diffraction data for free oxime radicals has meant that their structural information is primarily derived from indirect methods like EPR and computational calculations. researchgate.net However, the crystal structure of a diacetyliminoxyl radical stabilized in a complex with copper(II) hexafluoroacetylacetonate has been determined, providing a rare direct insight into the structure of an oxime radical. researchgate.net A study on fluorocyclization of oximes to isoxazolines utilized single-crystal X-ray analysis to confirm the structure of the product and revealed a conformation consistent with the stereoelectronic gauche effect. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net It provides a framework for calculating various molecular properties based on the electron density, offering a balance between accuracy and computational cost. researchgate.net For 4-Phenylbutenone oxime, DFT calculations can elucidate its fundamental electronic characteristics and predict its reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com

Other properties like the dipole moment, polarizability, and first-order hyperpolarizability can also be calculated to understand the molecule's response to an external electric field, which is relevant for applications in non-linear optics. nih.gov Computational analyses of similar heterocyclic compounds have demonstrated the utility of DFT in evaluating their potential for such applications. nih.gov

Publicly available databases provide several computationally derived properties for this compound, which are typically calculated using methods related to or including DFT.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Weight | 161.20 g/mol | PubChem |

| XLogP3 | 2.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 161.084063974 Da | PubChem |

| Topological Polar Surface Area | 32.6 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Complexity | 178 | PubChem |

This data is computationally generated and sourced from the PubChem database. nih.gov

Mechanistic Pathway Elucidation through Quantum Chemical Modeling

Quantum chemical modeling, primarily using DFT, is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with different pathways. This allows for a detailed understanding of how a reaction proceeds and why certain products are favored.

For this compound, such modeling could clarify the mechanisms of its characteristic reactions. For instance, the Beckmann rearrangement, a classic reaction of oximes to form amides, can be modeled to understand the energetics of the protonation, rearrangement, and final product formation steps. evitachem.com

Furthermore, studies on the parent ketone, 4-phenylbutenone (benzalacetone), have shown its involvement in reactions like iminium-catalyzed cycloadditions. acs.org Computational investigations into these reactions have helped explain stereoselectivities and yields. acs.org Applying similar quantum chemical modeling to the oxime derivative could predict its behavior in analogous catalytic cycles, providing insights into its synthetic utility and potential reaction outcomes.

Theoretical Investigations of Electronic Properties and Stability of Oxime Species

Theoretical studies are crucial for understanding the electronic properties and relative stability of different isomers of oximes. This compound can exist as two geometric isomers, (E) and (Z), with respect to the C=N double bond. Computational methods can predict which isomer is more stable by calculating the ground-state energy of each.

A study on other complex oximes, such as 11H-indeno[1,2-b]quinoxalin-11-one oxime, successfully used DFT calculations to determine the relative stability of its E and Z isomers. nih.gov The results showed that the E-isomer was more energetically favorable, which was corroborated by X-ray diffraction analysis showing that only the E-isomer crystallizes. nih.gov This preference was attributed to the E-isomer's ability to form more favorable intermolecular hydrogen bonds. nih.gov A similar approach for this compound would involve optimizing the geometry of both isomers and comparing their total electronic energies.

Molecular Electrostatic Potential (MEP) maps, another output of these calculations, visualize the charge distribution across the molecule. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering predictions about where the molecule is likely to interact with other reagents. For pyridine (B92270) oximes, MEP analysis has been used to identify potential binding sites for interaction with metal surfaces. mdpi.com

Table 2: Illustrative Data from DFT Comparison of Oxime Isomers

| Parameter | (E)-Isomer | (Z)-Isomer | Significance |

| Total Energy (Hartree) | Value E | Value Z | Lower value indicates greater stability. |

| HOMO Energy (eV) | Value E | Value Z | Indicates electron-donating ability. |

| LUMO Energy (eV) | Value E | Value Z | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (eV) | ΔE | ΔZ | Relates to chemical reactivity and stability. |

| Dipole Moment (Debye) | Value E | Value Z | Measures overall polarity. |

This table is illustrative, showing the type of data generated from DFT calculations to compare isomers, based on methodologies applied to similar compounds. mdpi.comnih.gov

Stereochemical Predictions and Conformational Analysis using Computational Methods

Computational methods are essential for predicting the stereochemistry and analyzing the conformational landscape of flexible molecules like this compound. Beyond the fixed E/Z isomerism of the oxime group, the molecule has conformational flexibility due to rotation around the C-C single bonds.

Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting conformer to identify low-energy, stable structures. This can reveal the most likely three-dimensional shapes the molecule will adopt. Such analyses have been performed on related structures to understand their biological activity. organicdivision.org For complex oxime inhibitors, experimental NMR data, such as the Nuclear Overhauser Effect (NOESY), has been used to validate the stereochemical assignments predicted by computational models. nih.gov This combined experimental and computational approach provides a high degree of confidence in the determined structures. nih.gov

Molecular Dynamics Simulations in the Context of Reaction Environment and Solvation

While quantum chemical calculations typically model molecules in a vacuum or with simplified solvent models, Molecular Dynamics (MD) simulations provide a way to study molecular behavior in a more realistic, explicitly solvated environment over time. nih.gov MD simulations model the movements and interactions of the solute molecule and surrounding solvent molecules based on classical mechanics.

For this compound, MD simulations could be used to understand how its conformation and reactivity are influenced by different solvents. Simulations can reveal preferential solvation sites and the stability of intramolecular versus intermolecular hydrogen bonds in a protic solvent.

Studies on other oximes have used MD simulations to investigate their behavior at interfaces, such as the adsorption of 2-hydroxy oximes at a heptane/water interface, which is crucial for their role as metal extractants. tandfonline.comtandfonline.com Other research has employed MD simulations to study how oxime-based reactivators interact with enzymes, providing insights into their binding modes and stabilization within a protein's active site. nih.gov This demonstrates the power of MD in bridging the gap between the static picture of a single molecule and its dynamic behavior in a complex chemical or biological system. mdpi.com

Applications in Advanced Organic Synthesis

Role as Versatile Building Blocks and Synthetic Intermediates

4-Phenylbutenone oxime's utility as a versatile building block stems from the reactivity of its oxime functional group (-C=N-OH), which can participate in various chemical transformations. evitachem.com It is a stable compound under normal conditions but can undergo reactions such as Beckmann rearrangements to form amides and reductions to yield the corresponding amines. ontosight.aievitachem.com These properties make it an important intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. ontosight.aievitachem.com

Precursors for Nitrogen-Containing Heterocycles (e.g., Pyridines, Isoxazoles, Oxadiazoles, Pyrroles)

The oxime moiety of this compound is a key precursor for the synthesis of a diverse range of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science.

Pyridines: Rhodium-catalyzed reactions of α,β-unsaturated oximes, such as this compound, with alkynes provide a mild and efficient route to highly substituted pyridines. nih.gov This method is significant as pyridines are among the most common heterocyles in medicinal chemistry. nih.gov The N-O bond of the oxime acts as an internal oxidant in these catalytic cycles. nih.gov Copper-catalyzed [3+3] annulation of oxime acetates with ketones also offers a pathway to unsymmetrical diarylpyridines. researchgate.net

Isoxazoles: this compound can be utilized in the synthesis of isoxazoles through 1,3-dipolar cycloaddition reactions. researchgate.net The oxime can be converted to a nitrile oxide in situ, which then reacts with an alkene or alkyne to form the isoxazole (B147169) ring. researchgate.netnih.gov Various catalytic systems, including those based on copper, have been developed to facilitate this transformation with high regioselectivity. organic-chemistry.org Another approach involves the reaction of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide to produce 3,5-disubstituted isoxazoles. organic-chemistry.org

Oxadiazoles: The synthesis of 1,2,4-oxadiazoles can be achieved from amidoximes, which can be derived from oximes like this compound. organic-chemistry.orgbeilstein-journals.org One common method involves the acylation of an amidoxime (B1450833) followed by cyclodehydration. researchgate.net This transformation can be promoted by various reagents and conditions, including microwave irradiation. organic-chemistry.orgbeilstein-journals.org

Pyrroles: The Trofimov reaction provides a direct route to pyrroles from ketoximes and acetylenes in the presence of a superbase. wikipedia.org While not a direct use of this compound itself, its parent ketone can be converted to the corresponding ketoxime, which can then undergo this reaction. wikipedia.org More contemporary methods involve rearrangements of O-vinyl oximes, which can be generated from O-allyl oximes via iridium-catalyzed isomerization, to produce substituted pyrroles. nih.govthieme-connect.de Iron-catalyzed intramolecular transannulation of furans with O-acetyl oximes also yields functionalized pyrroles. urfu.ru

Synthesis of Boron-Containing Heterocyclic Systems

Molecules containing both oxime and boronic acid functionalities have emerged as valuable intermediates in the synthesis of boron-containing heterocycles. nih.gov These compounds can be used to construct borylated pyridines and benzoxaborines. nih.gov The development of methods for synthesizing compounds with an oxime alpha to an aliphatic boronate has expanded the toolbox for creating novel boron-containing structures. nih.gov Single-atom editing technologies are also being explored for the efficient synthesis of these complex molecules. rsc.org

Intermediate in the Synthesis of Complex Organic Molecules (e.g., Natural Product Scaffolds, Fine Chemicals)

The versatility of this compound and its derivatives makes them valuable intermediates in the synthesis of complex organic molecules, including natural product scaffolds and fine chemicals. ontosight.aievitachem.com The parent ketone, 4-phenyl-3-buten-2-one (B7806413) (benzylideneacetone), is a key building block for flavonoids and other bioactive compounds. cymitquimica.com Derivatives of 4-phenylbutenone have been synthesized and shown to possess biological activities, such as enzyme inhibition. nih.gov The ability to introduce various functional groups through the oxime moiety allows for the construction of diverse and complex molecular architectures. evitachem.com

Development of Catalytic Systems and Ligand Design

The unique electronic and steric properties of this compound and related oximes make them suitable for use in the development of novel catalytic systems and as ligands in coordination chemistry.

Role as Ligands in Coordination Chemistry

Oximes are known to act as ligands, forming stable complexes with various metal ions. ontosight.ai The nitrogen and oxygen atoms of the oxime group can coordinate to a metal center, influencing its catalytic activity and selectivity. This property is exploited in the design of catalysts for a range of organic transformations. For instance, nickel complexes with bisphosphine ligands have been used for the asymmetric hydrogenation of oximes. incatt.nl The development of new ligands is crucial for advancing the field of catalysis, and oxime-based ligands offer a promising avenue for exploration.

Application in Metal-Catalyzed Organic Transformations (e.g., Cyclization, Oxidation Reactions)

The oxime moiety of this compound can act as a directing group or a reactive center in a variety of metal-catalyzed reactions, including cyclizations and oxidations. These transformations often lead to the formation of valuable heterocyclic compounds and other functionalized molecules.

Cyclization Reactions:

Transition-metal-catalyzed cyclization reactions represent a powerful strategy for the construction of cyclic frameworks. sioc-journal.cn While specific examples detailing the use of this compound in metal-catalyzed cyclizations are not extensively documented in the provided search results, the general reactivity of oximes suggests their potential in such transformations. For instance, the nitrogen and oxygen atoms of the oxime can coordinate to a metal center, facilitating intramolecular reactions.

Research on related systems has demonstrated the utility of oximes in palladium-catalyzed syntheses of cyclic ethers from aliphatic alcohols, where the oxime acts as an auxiliary directing group. nih.gov In these reactions, the metal catalyst activates a C-H bond, enabling the subsequent ring-closing event. Similarly, nickel-catalyzed cyclizations of unsaturated oximes with alkynes have been reported to produce tetrasubstituted pyridines. rsc.org These examples highlight the potential for this compound to participate in analogous metal-catalyzed cyclization strategies to afford novel heterocyclic structures.

Oxidation Reactions:

Metal-catalyzed oxidation reactions provide a direct route to introduce oxygen-containing functional groups into organic molecules. nih.gov While a direct metal-catalyzed oxidation of this compound itself is not detailed, the oxime functionality can be a precursor to other groups that undergo oxidation or can influence the oxidation of other parts of the molecule. For example, the oxidation of the oxime function can lead to the formation of a nitrosoalkene, which can then participate in further reactions. sigmaaldrich.com

In a different context, palladium-catalyzed oxidation has been successfully applied to the glucose residues in glycopeptides, with the resulting carbonyl group being available for subsequent oxime ligation. rug.nl This demonstrates the compatibility of oxime chemistry with metal-catalyzed oxidation conditions. An unsuccessful attempt to use a ruthenium complex for the oxidation of a diol in the presence of phenylbutenone highlights the importance of catalyst and substrate selection in these transformations. londonmet.ac.uk

Table 1: Examples of Metal-Catalyzed Reactions Involving Oximes (Illustrative)

| Catalyst/Reagent | Substrate Type | Product Type | Reaction Type | Ref. |

| Palladium(II) acetate | Aliphatic alcohols with oxime auxiliary | Cyclic ethers | C-H activation/Cyclization | nih.gov |

| Nickel(0)/IPr | Unsaturated oximes and alkynes | Tetrasubstituted pyridines | Cyclization | rsc.org |

| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Oximes | Nitrosoalkenes | Oxidation | sigmaaldrich.com |

| [(neocuproine)PdOAc]2OTf2 | Glycopeptides | Oxidized glycopeptides | Oxidation | rug.nl |

Organocatalytic Applications Involving Oxime Chemistry (e.g., Iminium Catalysis Precursors)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Oxime chemistry, and by extension this compound, can be involved in organocatalytic transformations, particularly those proceeding through iminium ion intermediates.

Iminium Catalysis Precursors:

Iminium catalysis involves the formation of a transient iminium ion from the reaction of an α,β-unsaturated aldehyde or ketone with a primary or secondary amine catalyst. acs.org This iminium ion is more electrophilic than the starting carbonyl compound, facilitating a range of nucleophilic additions.

While this compound is not a direct precursor for iminium catalysis in the traditional sense (which typically involves aldehydes or ketones reacting with amine catalysts), the broader field of organocatalyzed oxime and hydrazone formation is highly relevant. nih.govnih.govnih.gov Aniline (B41778) and its derivatives are known to catalyze the formation of oximes and hydrazones at neutral pH. nih.govacs.org The mechanism involves the formation of an activated imine intermediate between the catalyst and the carbonyl compound, which is then attacked by the hydroxylamine (B1172632) or hydrazine. nih.gov

Recent research has focused on developing more efficient organocatalysts for these reactions. For example, 2-aminophenols and 2-(aminomethyl)benzimidazoles have been shown to be more effective than aniline in catalyzing oxime formation. nih.govacs.org Furthermore, pyrrolidine (B122466) has been demonstrated to efficiently catalyze the formation of acyloximes, presumably through an iminium activation pathway. researchgate.net These advancements in the organocatalytic formation of oximes are directly applicable to the synthesis of compounds like this compound and its derivatives under mild conditions.

The concept of "switching on" iminium catalysis in modularly designed organocatalysts (MDOs) has also been explored. rsc.org In certain systems, the presence of a thiourea (B124793) moiety can inhibit iminium catalysis, but the addition of a weak acid can reactivate it. rsc.org This level of control over catalytic activity is a significant advancement in the field.

Table 2: Organocatalysts for Oxime Formation

| Catalyst | Substrate Type | Reaction Conditions | Key Findings | Ref. |

| Aniline | Aldehydes/Ketones and Hydroxylamines | Neutral pH | Classic catalyst for oxime formation. | nih.govacs.org |

| 2-Aminophenols | Aldehydes/Ketones and Hydroxylamines | Neutral pH, aqueous solution | Rate enhancements up to 7-fold greater than aniline. | nih.govacs.org |

| 2-(Aminomethyl)benzimidazoles | Aldehydes/Ketones and Hydroxylamines | Neutral pH, aqueous solution | Effective for challenging aryl ketone substrates. | nih.govacs.org |

| Pyrrolidine | Aldehydes and Acylhydroxylamines | Green solvents | Efficient formation of acyloximes via presumed iminium activation. | researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 4-phenylbutenone oxime, and how can its purity be validated?

- Methodological Answer : A common approach involves the condensation of 4-phenylbutenone with hydroxylamine hydrochloride under reflux in ethanol or methanol. Purity validation requires techniques like high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity . For quantitative analysis, gas chromatography-mass spectrometry (GC-MS) can resolve impurities, with calibration curves established using certified reference standards .

Q. Which analytical techniques are most reliable for characterizing this compound’s stability under varying pH conditions?

- Methodological Answer : Stability studies should employ kinetic monitoring via UV-Vis spectrophotometry at pH ranges 2–12. Accelerated degradation experiments (e.g., 40–60°C) combined with Arrhenius modeling predict shelf-life. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products, while Fourier-transform infrared spectroscopy (FTIR) tracks functional group changes (e.g., oxime C=N bond stability) .

Q. How does this compound react with common electrophiles, and what intermediates are formed?

- Methodological Answer : Electrophilic substitution reactions (e.g., nitration, halogenation) can be studied using in-situ NMR or stopped-flow spectroscopy. For example, bromination in dichloromethane yields a dibromo derivative, with intermediates trapped using low-temperature (−78°C) reaction conditions. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for powder handling to prevent inhalation. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Waste should be neutralized with 10% sodium bicarbonate before disposal. Toxicity screening (e.g., Ames test for mutagenicity) is recommended for biological studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., using GROMACS) model solvation effects, while quantum mechanics/molecular mechanics (QM/MM) hybrid methods assess catalytic cycles in palladium-mediated reactions. For example, studying Pd(0)-catalyzed cyclization with 1,1-disubstituted alkenes requires optimizing bond dissociation energies (BDEs) and transition-state geometries .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?

- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with X-ray structures. For crystalline derivatives, Rietveld refinement resolves discrepancies in bond lengths/angles. If ambiguity persists, variable-temperature NMR or dynamic nuclear polarization (DNP) enhances signal resolution .

Q. How can this compound be integrated into asymmetric synthesis protocols?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Jacobsen’s salen complexes) induce asymmetry during oxime formation. Kinetic resolution via lipase-catalyzed acetylation (e.g., CAL-B enzyme) separates enantiomers. Circular dichroism (CD) monitors optical purity .

Q. What experimental designs assess the environmental impact of this compound metabolites?

- Methodological Answer : Conduct soil column studies to track hydrolysis/oxidation metabolites using LC-HRMS. Ecotoxicity assays (e.g., Daphnia magna LC50) evaluate acute effects. For chronic exposure, OECD Guideline 211 recommends zebrafish embryo toxicity tests. Data normalization to AEGL-1/AEGL-2 thresholds ensures regulatory compliance .

Retrosynthesis Analysis